Linolenyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thioperamide maleate is a potent and selective antagonist of the histamine H3 receptor and a selective antagonist of the histamine H4 receptor. It is capable of crossing the blood-brain barrier, making it a valuable compound in neurological research. Thioperamide maleate has been used extensively in studies related to histamine receptors, particularly in understanding the regulation of histamine release and its effects on the central nervous system .

Mechanism of Action

Target of Action

Linolenyl alcohol is an unsaturated alcohol that primarily targets Gram-positive bacteria . It is known to inhibit the growth of these bacteria, making it a potential antimicrobial agent .

Mode of Action

It is known that it interacts with the bacterial cell membrane, disrupting its integrity and leading to cell death

Biochemical Pathways

It is known that the compound interferes with the normal functioning of bacterial cells, leading to their death . The exact pathways and downstream effects are subjects of ongoing research.

Result of Action

The primary result of this compound’s action is the inhibition of Gram-positive bacteria, leading to their death . This makes this compound a potential candidate for the development of new antimicrobial agents.

Biochemical Analysis

Biochemical Properties

Linolenyl alcohol plays a crucial role in biochemical reactions, particularly in the metabolism of unsaturated lipids. It interacts with enzymes such as lipoxygenases, which catalyze the dioxygenation of this compound to form hydroperoxides . These hydroperoxides can further participate in various signaling pathways and cellular processes. Additionally, this compound has been shown to interact with proteins involved in lipid metabolism, influencing the formation and breakdown of lipid molecules .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving lipid mediators. For instance, this compound can modulate the activity of p53-binding protein Mdm-2, which plays a role in cell cycle regulation and apoptosis . Furthermore, this compound affects gene expression and cellular metabolism by altering the levels of specific lipid metabolites and their downstream signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It can inhibit or activate enzymes involved in lipid metabolism, such as lipoxygenases and cyclooxygenases . These interactions lead to changes in the production of lipid mediators, which in turn affect gene expression and cellular responses. This compound’s ability to bind to specific proteins and enzymes underlies its diverse biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity can decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function, including alterations in lipid metabolism and cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to promote beneficial effects on lipid metabolism and weight management . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular function and metabolic processes . These threshold effects highlight the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipoxygenases and cyclooxygenases, which catalyze the formation of lipid mediators from this compound . These pathways play a critical role in regulating metabolic flux and the levels of various metabolites, influencing cellular responses and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The distribution of this compound within tissues is influenced by its lipid solubility and affinity for lipid-binding proteins .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize to lipid droplets, endoplasmic reticulum, and other organelles involved in lipid metabolism . This localization is essential for its activity and function, as it allows this compound to interact with key enzymes and proteins within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thioperamide maleate involves the reaction of N-cyclohexyl-4-(1H-imidazol-4-yl)piperidine-1-carbothioamide with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the maleate salt. The process involves the following steps:

Formation of N-cyclohexyl-4-(1H-imidazol-4-yl)piperidine-1-carbothioamide: This intermediate is synthesized through a series of reactions involving cyclohexylamine, imidazole, and piperidine derivatives.

Reaction with Maleic Acid: The intermediate is then reacted with maleic acid to form thioperamide maleate.

Industrial Production Methods: Industrial production of thioperamide maleate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Thioperamide maleate undergoes various chemical reactions, including:

Oxidation: Thioperamide maleate can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert thioperamide maleate to its corresponding thiol derivative.

Substitution: Thioperamide maleate can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Thioperamide maleate has a wide range of scientific research applications:

Chemistry: Used as a tool to study histamine receptors and their role in various chemical processes.

Biology: Helps in understanding the regulation of histamine release and its effects on biological systems.

Medicine: Investigated for its potential therapeutic effects in neurological disorders, including its role in promoting wakefulness and improving memory consolidation.

Industry: Utilized in the development of drugs targeting histamine receptors

Comparison with Similar Compounds

Ciproxifan: Another histamine H3 receptor antagonist with similar effects on wakefulness and memory.

Pitolisant: A selective histamine H3 receptor antagonist used in the treatment of narcolepsy.

Clobenpropit: A potent histamine H3 receptor antagonist with applications in neurological research

Uniqueness of Thioperamide Maleate: Thioperamide maleate is unique due to its dual antagonistic action on both histamine H3 and H4 receptors, making it a valuable tool in studying the complex roles of histamine in the central nervous system. Its ability to cross the blood-brain barrier further enhances its utility in neurological research .

Properties

CAS No. |

506-44-5 |

|---|---|

Molecular Formula |

C18H32O |

Molecular Weight |

264.4 g/mol |

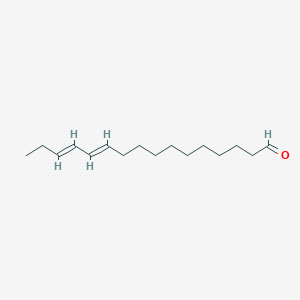

IUPAC Name |

(9E,12E,15E)-octadeca-9,12,15-trien-1-ol |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,19H,2,5,8,11-18H2,1H3/b4-3+,7-6+,10-9+ |

InChI Key |

IKYKEVDKGZYRMQ-IUQGRGSQSA-N |

SMILES |

CCC=CCC=CCC=CCCCCCCCCO |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/CCCCCCCCO |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCO |

Key on ui other cas no. |

2774-90-5 506-44-5 |

Synonyms |

(9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol; Z9Z12Z15-18OH; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.